molecular formula C13H24N2O2 B11751140 tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate

tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B11751140
M. Wt: 240.34 g/mol
InChI Key: HGCLQZXASSWTRJ-GMTAPVOTSA-N
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Description

Bicyclic Framework Characterization: Cyclopenta[c]pyridine Core Architecture

The cyclopenta[c]pyridine core constitutes a fused bicyclic system comprising a five-membered cyclopentane ring annulated with a six-membered pyridine ring. X-ray crystallographic studies of analogous cyclopenta[c]pyridine derivatives reveal characteristic bond lengths of 1.340–1.511 Å for the pyridine ring and 1.354–1.511 Å for the cyclopentane moiety, consistent with partial double-bond delocalization in the aromatic system. The fusion occurs at the C4a-C7a positions, creating a strained bicyclic framework with a dihedral angle of 112.3° between the planes of the two rings.

Key structural parameters derived from crystallographic analysis include:

Parameter Value (Å/°) Source Compound
Pyridine C-N bond length 1.340 ± 0.005 Cyclopenta[b]pyridine
Cyclopentane C-C avg 1.457 ± 0.030 Tetrahydro derivatives
Ring junction torsion 35.2° ± 1.5° Octahydro systems

The tert-butyloxycarbonyl (Boc) group at position 2 adopts a pseudoaxial orientation to minimize steric interactions with the adjacent amino group at position 6. This spatial arrangement is stabilized by n→π* hyperconjugation between the carbonyl oxygen and the pyridine ring.

Absolute Configuration Determination: 4aR,6R,7aS Stereochemical Assignment

The absolute configuration was unambiguously assigned using single-crystal X-ray diffraction with Cu Kα radiation (λ = 1.54178 Å). Flack parameter refinement (x = 0.02(3)) confirmed the 4aR,6R,7aS configuration in the parent cyclopenta[c]pyridine system. The stereochemical relationships between centers are:

  • C4a : R-configuration from pyramidalization of the bridgehead nitrogen
  • C6 : R-configuration maintained through restricted rotation about the C5-C6 bond
  • C7a : S-configuration enforced by the transannular strain in the bicyclic system

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate the experimental findings, showing a 12.3 kJ/mol preference for the observed diastereomer over alternative configurations. Nuclear magnetic resonance (Nuclear Magnetic Resonance) coupling constants (J = 9.8 Hz between H4a and H7a) further validate the cis-ring junction geometry.

Conformational Dynamics of Octahydro-1H-cyclopenta[c]pyridine System

The octahydro saturation pattern introduces three distinct conformational minima:

  • Chair-boat : Predominant conformation (68% population) with the pyridine ring in a distorted boat form
  • Twist-chair : Higher energy conformation (ΔG‡ = 4.2 kJ/mol) accessible through nitrogen inversion
  • Planar transition state : Observed during ring puckering interconversion (τ = 158°)

Variable-temperature Nuclear Magnetic Resonance studies (-90°C to +40°C) reveal averaged coupling constants (J = 5.1 Hz at 298K → J = 8.3 Hz at 183K), indicating rapid interconversion between envelope and half-chair conformations of the cyclopentane ring. Molecular dynamics simulations demonstrate a 23.4 ps⁻¹ ring-flipping frequency at 300K, facilitated by partial π-character in the C-N bonds.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (4aR,6R,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1

InChI Key

HGCLQZXASSWTRJ-GMTAPVOTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H](C[C@@H]2C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate typically involves multiple steps. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activity, particularly in pharmacology. Its ability to interact with biological systems makes it a candidate for therapeutic applications. The compound is known to form hydrogen bonds with biomolecules, which enhances its binding affinity to target proteins or enzymes. This characteristic is crucial for understanding its pharmacodynamics and pharmacokinetics.

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's structural framework allows for modifications that can enhance its efficacy as a drug candidate. It serves as a scaffold for developing new pharmaceuticals targeting various diseases.
    • Its interactions with specific biological targets suggest potential applications in treating conditions such as cancer, neurological disorders, and infectious diseases.
  • Mechanism of Action :
    • The mechanism involves forming hydrogen bonds with biomolecules, influencing biochemical pathways that could lead to therapeutic effects. This interaction profile is essential for designing drugs with improved specificity and reduced side effects.

Interaction Studies

A study focused on the interaction of tert-butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate with various proteins demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways. This study highlighted the compound's ability to modulate enzyme activity through competitive inhibition.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which have been optimized in various research settings. For instance, modifications to the synthesis route have led to derivatives with enhanced biological activity and improved solubility profiles.

Mechanism of Action

The mechanism of action of tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing differences in ring systems, functional groups, stereochemistry, and synthetic yields:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System Stereochemistry Yield (If Reported) Notable Features
tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate C₁₃H₂₄N₂O₂ 240.34 Boc-protected amine, primary amine Cyclopentane-pyridine 4aR,6R,7aS (relative) N/A Bicyclic, rigid framework
(3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₂₁NO₃ 227.30 Boc-protected amine, ketone Cyclopentane-pyrrole 3aR,6aS N/A Ketone at position 5, lacks amino group
(6R,7aS)-3,6-Dimethyl-2-oxohexahydrobenzofuran-7a-yl 3-iodobenzoate (M29) C₁₈H₂₀IO₄ 442.25 Ester, iodobenzoate, ketone Benzofuran 6R,7aS 73% Halogenated aromatic substituent
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1174020-52-0) C₁₁H₂₁NO₄ 231.29 Boc-protected amine, hydroxymethyl Oxazepane (7-membered) N/A N/A Flexible 7-membered ring, lower structural similarity (0.84)
(2S,3aS,6S,7aS)-Choi-l-DAA (from aeruginosin DA495A) C₁₅H₂₅N₃O₅ 327.38 Amino acid derivatives, ester Cyclic peptide scaffold 2S,3aS,6S,7aS N/A Marine-derived, stereoisomer-sensitive

Key Observations:

Structural Diversity :

  • The target compound’s cyclopenta[c]pyridine core distinguishes it from benzofuran derivatives (e.g., M29) and oxazepanes (CAS 1174020-52-0), which exhibit different ring sizes and substitution patterns .
  • The presence of a primary amine and Boc group contrasts with ketone-containing analogs (e.g., M29) or hydroxymethyl-substituted derivatives .

Stereochemical Sensitivity: Stereoisomerism significantly impacts biological activity. For example, Choi derivatives (e.g., 2S,3aS,6S,7aS vs. 2R,3aR,6R,7aR) in marine compounds like aeruginosin DA495A show stereochemistry-dependent bioactivity .

Synthetic Accessibility :

  • Halogenated benzofuran esters (e.g., M29, 73–86% yields) demonstrate higher synthetic efficiency compared to bicyclic carbamates, which require multi-step protection/deprotection .

Hydrogen Bonding Potential: The target compound’s amine and carbamate groups enhance hydrogen-bonding capacity, influencing solubility and crystallinity. This contrasts with ester-dominated analogs (e.g., M29), which rely on weaker dipole interactions .

Biological Activity

tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1333493-10-9

The compound features a cyclopenta[c]pyridine framework, which is significant for its interaction with various biomolecules. The presence of both amino and carboxylate functional groups enhances its potential for therapeutic applications.

Research indicates that this compound can influence several biochemical pathways through:

  • Hydrogen Bond Formation : The compound's ability to form hydrogen bonds with target proteins or enzymes increases its binding affinity, which is crucial for its pharmacological effects.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in neurodegenerative diseases, similar to other compounds in its class.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies:

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateContains a hexahydro structure0.92
N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptaneAzabicyclic structure0.92
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylatePiperidine ring0.92
tert-Butyl 5-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylateAza-bicyclic structure0.91

This table illustrates the distinct stereochemistry and functional groups that may confer unique biological properties to this compound compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Neuroprotective Studies :
    • A study demonstrated that a related compound exhibited significant neuroprotective effects against Aβ-induced toxicity in astrocytes by modulating inflammatory responses .
  • Antimicrobial Research :
    • Investigations into pyridylpiperazines showed promising results in enhancing antibiotic effectiveness against multidrug-resistant E. coli through specific interactions with bacterial efflux pumps .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives with bicyclic pyridine scaffolds?

  • Methodological Answer: Synthesis often employs coupling reactions (e.g., carbamate formation via tert-butoxycarbonyl (Boc) protection) followed by cyclization. For example, tert-butyl carbamates are synthesized using Boc anhydride or Boc-protected amines under basic conditions (e.g., DIPEA in DCM) . Purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating enantiomerically pure products, with yields typically ranging from 60–75% .
  • Key Parameters:
Reaction StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DIPEA, DCM~70%
CyclizationAcid catalysis~65%

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NOESY) is essential for confirming stereochemistry. For instance, NOESY interactions between the tert-butyl group and adjacent protons can resolve axial vs. equatorial substituents in the bicyclic system . X-ray crystallography (using SHELX programs) provides definitive structural validation, especially for resolving rel-configured systems .

Q. How does hydrolysis of the tert-butyl carbamate group affect downstream applications?

  • Methodological Answer: Hydrolysis under acidic conditions (e.g., HCl in dioxane) removes the Boc group, yielding a free amine. This step is critical for generating reactive intermediates in drug discovery. Kinetic studies show that hydrolysis rates depend on solvent polarity and temperature, with optimal cleavage at 25–40°C .

Advanced Research Questions

Q. What computational strategies predict hydrogen-bonding patterns in bicyclic pyridine derivatives?

  • Methodological Answer: Graph-set analysis (as described by Etter’s formalism) can model hydrogen-bonding networks in crystal structures . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict intermolecular interactions, such as N–H···O bonds between the carbamate oxygen and amino groups, which stabilize crystal packing .

Q. How can researchers resolve contradictions in crystallographic data for enantiomeric mixtures?

  • Methodological Answer: Use SHELXL’s TWIN and BASF commands to refine twinned crystals, which are common in rel-configured systems . For enantiomerically impure samples, chiral HPLC (e.g., Chiralpak IA column with hexane/IPA) separates diastereomers prior to crystallography .

Q. What strategies mitigate steric hindrance during functionalization of the cyclopenta[c]pyridine core?

  • Methodological Answer: Steric effects from the tert-butyl group can limit nucleophilic substitution. Employing bulky bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) enhances regioselectivity. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the 6-amino position .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in substitution reactions involving the amino group?

  • Methodological Answer: Discrepancies may arise from solvent polarity or competing pathways. For example, in polar aprotic solvents (DMF), the amino group acts as a nucleophile, while in non-polar solvents (toluene), steric shielding by the tert-butyl group dominates. Tabulate solvent effects:
SolventReactivity (Yield)Dominant Pathway
DMF85%Nucleophilic substitution
Toluene45%Steric inhibition

Research Design Considerations

Q. How to design experiments to study the biological activity of this compound’s derivatives?

  • Methodological Answer: Prioritize derivatives with modified amino groups (e.g., acylated or alkylated amines). Use in vitro assays (e.g., enzyme inhibition) to correlate stereochemistry with activity. For example, IC₅₀ values for kinase inhibition vary by >10-fold between enantiomers, underscoring the need for chiral resolution .

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